Spiro-Ring Size and Heteroatom Impact on NaV1.7 Potency: A Class-Level Comparison
In the evolution of spirooxindole NaV1.7 blockers, the incorporation of a tetrahydrofuran (oxolane) ring, as found in 1,2-dihydrospiro[indole-3,3'-oxolan]-2-one, is a key structural feature that distinguishes it from earlier hits. The XEN907 development program showed that moving from a simple oxindole to a rigidified spirooxindole scaffold resulted in a 10-fold increase in potency. While direct data for the unsubstituted oxolane core is not publicly available, the presence of the oxygen atom in the oxolane ring provides distinct hydrogen-bond acceptor properties compared to the pyrrolidine (secondary amine) or carbocyclic analogs, which is critical for modulating target engagement and selectivity [1]. This class-level inference is based on SAR trends observed across the spirooxindole series.
| Evidence Dimension | Improvement in NaV1.7 inhibition potency upon scaffold rigidification to a polycyclic spirooxindole |
|---|---|
| Target Compound Data | No direct IC50 data available for the target compound itself. |
| Comparator Or Baseline | Initial HTS hit oxindole 2a vs. simplified spirooxindole analogue 9b (XEN907 program) |
| Quantified Difference | Analogue 9b demonstrated a 10-fold increase in target potency versus the original HTS hit [1]. |
| Conditions | Human NaV1.7 in vitro inhibition assay (Patch-clamp electrophysiology) |
Why This Matters
This demonstrates that the spirooxindole scaffold class to which the target compound belongs offers a significant potency advantage over simpler oxindoles, justifying its selection for lead optimization programs focused on NaV channels.
- [1] Chowdhury, S., Chafeev, M., Liu, S., Sun, J., Raina, V., Chui, R., ... & Young, W. (2011). Discovery of XEN907, a spirooxindole blocker of NaV1.7 for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 21(12), 3676-3681. View Source
